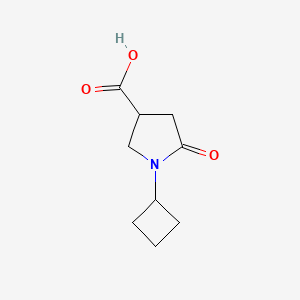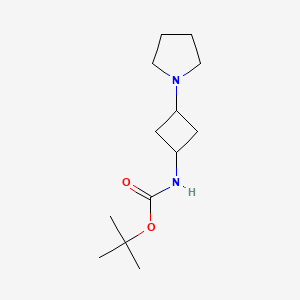![molecular formula C33H24BrN B567421 2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole CAS No. 1343492-86-3](/img/structure/B567421.png)
2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole is a complex organic compound that belongs to the class of indeno[1,2-b]carbazoles. These compounds are known for their unique structural features and potential applications in various fields, including organic electronics and materials science. The presence of bromine and phenyl groups in its structure makes it a versatile compound for further chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indeno[1,2-b]carbazoles, while coupling reactions can produce extended conjugated systems.
Wissenschaftliche Forschungsanwendungen
2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent optoelectronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and mechanical properties.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole involves its interaction with specific molecular targets. The bromine and phenyl groups in its structure allow it to participate in various chemical reactions, which can modulate its activity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[1,2-b]carbazole: The parent compound without the bromine and phenyl substitutions.
Polycarbazole Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and potential applications. These substitutions provide additional sites for chemical modifications, making it a versatile compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24BrN/c1-33(2)29-11-7-6-10-25(29)26-20-32-28(19-30(26)33)27-18-23(34)14-17-31(27)35(32)24-15-12-22(13-16-24)21-8-4-3-5-9-21/h3-20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNOVDVBBREALX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)N(C5=C4C=C(C=C5)Br)C6=CC=C(C=C6)C7=CC=CC=C7)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B567346.png)
![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)







